5-Hydroxy-1H-isoindol-1-one
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Overview
Description
5-Hydroxy-1H-isoindol-1-one, also known as 2,3-Dihydro-5-hydroxy-1H-isoindol-1-one, is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This compound is part of the isoindolinone family, which is characterized by a fused benzopyrrole ring system. Isoindolinones are known for their presence in various natural and pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1H-isoindol-1-one can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzamides. For instance, the reaction of 2-aminobenzamide with glyoxylic acid under acidic conditions can yield this compound . Another method involves the use of Diels-Alder reactions, where an appropriate diene and dienophile are reacted to form the isoindolinone core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1H-isoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-oxo-1H-isoindol-1-one, while reduction can produce 5-hydroxy-1H-isoindoline .
Scientific Research Applications
5-Hydroxy-1H-isoindol-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: A fully reduced member of the isoindole family, known for its stability and presence in various natural products.
Phthalimide: A related compound with a similar structure, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-Hydroxy-1H-isoindol-1-one is unique due to its specific hydroxyl and carbonyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C8H5NO2 |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-hydroxyisoindol-1-one |
InChI |
InChI=1S/C8H5NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-4,10H |
InChI Key |
SVYOHOKZTUIIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NC2=O |
Origin of Product |
United States |
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